molecular formula C17H23N3O3S B4538894 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one

Cat. No.: B4538894
M. Wt: 349.4 g/mol
InChI Key: MNHKONPAWCHTCZ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features an indole core, a piperazine ring, and a butanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Butanone Moiety Addition: The butanone group can be added through alkylation reactions, using suitable alkyl halides or ketones.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one often involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)-1-piperazinylbutan-1-one: Lacks the methylsulfonyl group.

    4-(1H-indol-3-yl)-1-[4-(methylthio)piperazin-1-yl]butan-1-one: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one can significantly alter its chemical properties, such as solubility and reactivity, making it unique compared to its analogs.

Properties

IUPAC Name

4-(1H-indol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-24(22,23)20-11-9-19(10-12-20)17(21)8-4-5-14-13-18-16-7-3-2-6-15(14)16/h2-3,6-7,13,18H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHKONPAWCHTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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